Methyl 4-hydroxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 4-hydroxy-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties . The reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in a good yield .Molecular Structure Analysis
The molecular formula of “Methyl 4-hydroxy-1H-indole-2-carboxylate” is C10H9NO3 . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis
Methyl Indole-2-carboxylate has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . The interaction between host and microorganism widely affects the immune and metabolic status .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The outcomes of these applications also vary, but generally involve the successful treatment or management of the targeted condition .
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Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They play a main role in cell biology and are important types of molecules and natural products .
- The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield (84% yield) .
- The outcomes of these syntheses are novel indole derivatives with potential biological activity .
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Preparation of Antihypertriglyceridemic Agents
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Antiviral Activity
- Indole derivatives have shown inhibitory activity against various viruses .
- For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- The outcomes of these applications would be the successful inhibition of the targeted virus .
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Preparation of Anticancer Immunomodulators
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Synthesis of Alkaloids
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Cytotoxic Agents Against Multidrug-Resistant Cancer Cells
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Inhibitors for β-Tryptase
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Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
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Stereoselective Preparation of Renieramycin G Analogs
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
methyl 4-hydroxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODSTOIAVANEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624612 | |
Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
27748-08-9 | |
Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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